molecular formula C18H15FN6O3 B11026368 N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea

N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea

Cat. No.: B11026368
M. Wt: 382.3 g/mol
InChI Key: RUYJEMYBIFJTBZ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step often involves the cyclization of appropriate precursors under high-temperature conditions, using catalysts such as palladium or copper.

    Introduction of the Fluorophenyl Group: This is usually achieved through a substitution reaction, where a fluorinated benzene derivative is introduced to the core structure.

    Methoxymethylation: The addition of a methoxymethyl group can be done using methoxymethyl chloride in the presence of a base like sodium hydride.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and proliferation.

Properties

Molecular Formula

C18H15FN6O3

Molecular Weight

382.3 g/mol

IUPAC Name

[5-(4-fluorophenyl)-4-(methoxymethyl)-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]urea

InChI

InChI=1S/C18H15FN6O3/c1-28-9-13-15(10-2-4-11(19)5-3-10)16-21-8-12-14(25(16)22-13)6-7-24(17(12)26)23-18(20)27/h2-8H,9H2,1H3,(H3,20,23,27)

InChI Key

RUYJEMYBIFJTBZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)NC(=O)N

Origin of Product

United States

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